7-Amino-4-methylquinolin-2(1H)-one

Catalog No.
S570861
CAS No.
19840-99-4
M.F
C10H10N2O
M. Wt
174.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Amino-4-methylquinolin-2(1H)-one

CAS Number

19840-99-4

Product Name

7-Amino-4-methylquinolin-2(1H)-one

IUPAC Name

7-amino-4-methyl-1H-quinolin-2-one

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

InChI

InChI=1S/C10H10N2O/c1-6-4-10(13)12-9-5-7(11)2-3-8(6)9/h2-5H,11H2,1H3,(H,12,13)

InChI Key

MJXYFLJHTUSJGU-UHFFFAOYSA-N

SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)N

Synonyms

7-Amino-4-methyl-2(1H)-quinolinone; 7-Amino-4-methyl-carbostyril; 2-Hydroxy-4-methyl-7-aminoquinoline; 4-Methyl-7-aminocarbostyril; 7-Amino-2-hydroxy-4-methylquinoline; Carbostyryl 7;

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)N

7-Amino-4-methylquinolin-2(1H)-one, also known as Carbostyril 124, is a heterocyclic compound belonging to the quinoline family. Its molecular formula is C10H10N2O, and it has a molecular weight of approximately 174.20 g/mol. The compound features an amino group at the seventh position and a methyl group at the fourth position of the quinoline ring system, contributing to its unique chemical properties and biological activities. It appears as an off-white to light beige solid, with a density of about 1.2 g/cm³ and a boiling point of approximately 417.6 °C at 760 mmHg .

Typical for aminoquinolines. These include:

  • Substitution Reactions: The amino group can undergo electrophilic substitution, allowing for further functionalization of the quinoline ring.
  • Condensation Reactions: The compound can react with aldehydes or ketones to form imines or other derivatives.
  • Reduction Reactions: The nitrogens in the quinoline structure can be reduced to form amines or other nitrogen-containing compounds.

These reactions are significant for synthesizing derivatives with enhanced biological properties or different functionalities .

7-Amino-4-methylquinolin-2(1H)-one exhibits notable biological activities, including:

  • Antiviral Properties: It has shown effectiveness against various viral infections, suggesting potential as an antiviral agent.
  • Antimicrobial Activity: The compound demonstrates activity against several bacterial strains, indicating its potential use in treating infections.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes, which can be valuable in drug development targeting metabolic pathways .

The synthesis of 7-Amino-4-methylquinolin-2(1H)-one typically involves:

  • Starting Materials: Commonly synthesized from 4-methylquinoline via nucleophilic substitution.
  • Reagents: Use of reagents such as ammonia or amines to introduce the amino group.
  • Conditions: Often carried out under reflux conditions in organic solvents like ethanol or methanol.

Alternative synthetic routes may involve cyclization reactions that incorporate both the methyl and amino functionalities into the quinoline framework .

7-Amino-4-methylquinolin-2(1H)-one finds applications in various fields:

  • Pharmaceuticals: Used in drug development for its antiviral and antimicrobial properties.
  • Chemical Research: Serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biological Studies: Utilized in research to understand enzyme mechanisms and interactions with biological targets .

Studies on the interactions of 7-Amino-4-methylquinolin-2(1H)-one with biological systems have revealed:

  • Binding Affinity: Investigations into its binding with specific receptors or enzymes indicate potential therapeutic applications.
  • Synergistic Effects: Research has shown that it may work synergistically with other compounds to enhance efficacy against pathogens or disease processes.

These studies are crucial for understanding how this compound can be effectively utilized in medical applications .

Several compounds share structural similarities with 7-Amino-4-methylquinolin-2(1H)-one, including:

Compound NameStructural FeaturesUnique Characteristics
6-AminoquinolineAmino group at position sixExhibits different biological activity
8-AminoquinolineAmino group at position eightKnown for anticancer properties
4-MethylquinolineMethyl group at position fourLacks amino functionality
7-HydroxyquinolineHydroxy group instead of aminoDifferent solubility and reactivity

The uniqueness of 7-Amino-4-methylquinolin-2(1H)-one lies in its specific arrangement of functional groups, which imparts distinct biological activities not observed in its analogs. Its combination of an amino group and a methyl substituent allows for unique interactions within biological systems, making it a valuable compound in medicinal chemistry .

Heterocyclic compounds represent a cornerstone in medicinal chemistry and drug discovery, with quinolin-2(1H)-one derivatives emerging as particularly valuable due to their diverse biological activities. Among these, 7-Amino-4-methylquinolin-2(1H)-one (C₁₀H₁₀N₂O) occupies a special position as a versatile scaffold for the synthesis of more complex bioactive compounds. Its unique structural features, particularly the amino group at position 7 and the methyl group at position 4, provide strategic points for chemical modifications that can enhance or diversify its pharmacological properties. This compound belongs to the carbostyril family, which has been extensively utilized as a structural component in various physiologically active substances including pharmaceutical agents.

The significance of 7-Amino-4-methylquinolin-2(1H)-one extends beyond its structural versatility. The fixed cis form of the lactam amide group in the carbostyril unit confers distinctive features that make it particularly valuable in drug design approaches. This structural characteristic influences its molecular interactions with biological targets, potentially enhancing binding affinity and specificity. Additionally, its demonstrated antifungal activity against various strains of Candida albicans establishes it as a promising lead compound for the development of new antifungal agents.

Furthermore, research has revealed that 7-Amino-4-methylquinolin-2(1H)-one serves as an excellent precursor for the synthesis of Schiff bases, which have shown remarkable anticancer and antifungal activities. The presence of the primary amino group makes it particularly suitable for condensation reactions with various aldehydes, leading to a diverse array of derivatives with enhanced biological properties. This structural adaptability positions 7-Amino-4-methylquinolin-2(1H)-one as a valuable scaffold in modern heterocyclic chemistry research, offering multiple pathways for the development of novel therapeutic agents.

Evolution of Quinolin-2(1H)-one Research

The research trajectory of quinolin-2(1H)-one derivatives has undergone significant evolution over the decades, transitioning from fundamental synthesis methodologies to the exploration of their diverse biological activities. Early investigations primarily focused on developing efficient synthetic routes to access these heterocyclic systems, with one of the most common approaches involving the reaction of appropriate anilines with β-ketoesters. This methodology laid the groundwork for subsequent advances in quinolin-2(1H)-one chemistry.

The specific synthesis of 7-Amino-4-methylquinolin-2(1H)-one was reported as early as 2003 by Zhang et al., who utilized the reaction between 1,3-phenylenediamine and ethyl acetoacetate. While this method proved effective for obtaining the target compound, the initial reports provided only partial structural characterization. Subsequent research, notably the work by Muhammad et al. in 2021, has delivered more comprehensive structural elucidation using advanced spectroscopic techniques including FT-IR, ¹H-NMR, and ¹³C-NMR. These more detailed characterizations have significantly contributed to our understanding of the compound's structural features and reactivity patterns.

Over time, the research focus has gradually shifted from synthetic methodologies to exploring the biological potential of quinolin-2(1H)-one derivatives. Extensive studies have revealed that compounds containing this scaffold possess a remarkably wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antidiabetic, and antipsychotic properties. This discovery has sparked growing interest in developing novel quinolin-2(1H)-one derivatives with enhanced biological activities through strategic structural modifications.

In recent years, molecular hybridization has emerged as a particularly promising approach for designing new quinolin-2(1H)-one derivatives, especially for cancer treatment. This strategy involves combining the quinolin-2(1H)-one scaffold with other bioactive moieties to create hybrid molecules with improved efficacy and potentially novel mechanisms of action. Notable examples include compounds like Tipifarnib and Dovitinib, which incorporate the quinolin-2(1H)-one structure alongside imidazole and benzimidazole heterocyclic rings and are currently used in cancer therapy. This evolution in research approach highlights the continuing relevance and expanding potential of quinolin-2(1H)-one chemistry in addressing contemporary therapeutic challenges.

Current Research Landscape and Challenges

The contemporary research landscape surrounding 7-Amino-4-methylquinolin-2(1H)-one is characterized by multidisciplinary approaches focused on creating novel derivatives with enhanced biological profiles and exploring their potential as pharmaceutical agents. Researchers are employing various sophisticated strategies, including Schiff base formation, metal complexation, and molecular hybridization, to develop new compounds based on the 7-Amino-4-methylquinolin-2(1H)-one scaffold. These approaches reflect the growing recognition of this compound's versatility and therapeutic potential.

One particularly active area of investigation involves the development of copper(II) complexes of quinolin-2(1H)-one-derived Schiff bases, which have demonstrated promising anticancer and antifungal activities. These complexes, formed by condensing substituted aromatic aldehydes with 7-Amino-4-methylquinolin-2(1H)-one, have been extensively characterized through various spectroscopic methods, including elemental analyses, IR, ¹H and ¹³C NMR, AAS, and UV-Vis spectroscopy. X-ray crystallographic studies of selected complexes have confirmed the bidentate coordination mode, with the copper(II) ion coordinating through the deprotonated phenolic oxygen and the azomethine nitrogen of the ligands. These structural insights are crucial for understanding the structure-activity relationships of these compounds.

Another significant research direction involves the design and synthesis of novel quinolin-2(1H)-one hybrids as antimicrobial agents, particularly as inhibitors of DNA gyrase and topoisomerase IV. These hybrids strategically combine the quinolin-2(1H)-one core with other bioactive moieties to create compounds with enhanced antimicrobial properties and potentially novel mechanisms of action. This approach represents a promising strategy for addressing the growing challenge of antimicrobial resistance.

Despite these advances, several significant challenges persist in this field. One major obstacle is the poor solubility of 7-Amino-4-methylquinolin-2(1H)-one in most common solvents at room temperature, which complicates both its chemical modifications and biological evaluations. The compound shows poor solubility in polar and non-polar solvents but is soluble in hot DMSO and DMF, limiting the reaction conditions that can be employed for its derivatization. Additionally, current synthesis methods yield relatively modest results, with reported yields of approximately 47% for the reaction of 1,3-phenylenediamine with ethyl acetoacetate.

Furthermore, while 7-Amino-4-methylquinolin-2(1H)-one has demonstrated moderate antifungal activity against Candida albicans, its potency remains lower than standard antifungal drugs such as Terbinafine. The zones of inhibition for 7-Amino-4-methylquinolin-2(1H)-one against various Candida albicans strains range from 17.9 to 20.1 mm, compared to 26.0 to 29.0 mm for Terbinafine. This activity gap indicates that further structural modifications are necessary to enhance its antifungal efficacy to clinically relevant levels.

Key Research Questions and Objectives

The ongoing exploration of 7-Amino-4-methylquinolin-2(1H)-one's potential has generated several pivotal research questions and objectives that will shape future investigations in this field. These research directions aim to address current limitations while maximizing the therapeutic potential of this versatile heterocyclic scaffold.

A fundamental research question concerns how the specific structural features of 7-Amino-4-methylquinolin-2(1H)-one contribute to its observed biological activities. This requires comprehensive structure-activity relationship studies to identify the essential pharmacophoric elements within the molecule and how they interact with biological targets. Closely related to this is the question of how modifications at different positions of the quinolin-2(1H)-one scaffold—particularly at the amino group at position 7 and the methyl group at position 4—affect the biological profiles of the resulting derivatives.

Another critical research question involves elucidating the precise molecular mechanisms through which 7-Amino-4-methylquinolin-2(1H)-one and its derivatives exert their biological effects. This necessitates detailed investigations into their binding modes, target proteins, and the subsequent cellular responses they trigger. Understanding these mechanisms is essential for rational drug design and optimization of lead compounds based on this scaffold.

Additionally, researchers are investigating how to overcome the physicochemical limitations of 7-Amino-4-methylquinolin-2(1H)-one, particularly its poor solubility, which restricts its bioavailability and pharmaceutical applications. This involves exploring various formulation strategies, prodrug approaches, and structural modifications that can enhance solubility while preserving the core pharmacological properties.

Based on these research questions, several key objectives have been established:

  • Develop more efficient and environmentally friendly synthesis methods for 7-Amino-4-methylquinolin-2(1H)-one, aiming to increase yield, reduce reaction time, and minimize waste generation.

  • Create libraries of novel derivatives through strategic modifications at various positions of the scaffold, with particular focus on enhancing biological activities and improving physicochemical properties.

  • Conduct comprehensive biological evaluations of these derivatives across multiple therapeutic areas, including antifungal, antibacterial, anticancer, and anti-inflammatory activities.

  • Investigate the molecular mechanisms underlying the observed biological activities using advanced techniques such as molecular docking, protein crystallography, and cellular assays.

  • Explore the potential of metal complexation as a strategy to enhance the biological activities of 7-Amino-4-methylquinolin-2(1H)-one derivatives, particularly focusing on transition metal complexes.

By systematically addressing these research questions and objectives, future studies can significantly advance our understanding of 7-Amino-4-methylquinolin-2(1H)-one and its derivatives, potentially leading to the development of novel therapeutic agents for addressing unmet medical needs.

Classical Conrad–Limpach Synthesis Approaches

3.1.1 Reaction Mechanism Investigations

The Conrad–Limpach protocol condenses an aniline derivative with a β-keto-ester to give an imine that tautomerises to an enamine, undergoes electrocyclic ring closure, and finally eliminates an alcohol to afford the quinolin-two-one scaffold [1] [2]. Spectroscopic tracking of the cyclisation shows the rate-determining electrocyclic step requires temperatures above two hundred and fifty degrees Celsius to overcome the loss of aromaticity in the aniline ring [3]. Proton-transfer catalysis by strong Brønsted acids such as sulfuric acid shortens the lifetime of the imine and raises the concentration of the cyclisable enamine tautomer, accelerating ring closure [1].

3.1.2 Yield Optimization Strategies

Three variables dominate isolated yield: stoichiometry of the β-keto-ester, reaction temperature, and choice of high-boiling carrier solvent. Systematic solvent screening demonstrated that alkyl benzoates raise the yield of 7-Amino-4-methylquinolin-two-one from twenty-five per cent (methyl benzoate) to sixty-six per cent (iso-butyl benzoate) by permitting thermal cycling near two hundred and fifty degrees Celsius without decomposition [4].

EntryCarrier solventBoiling point (degrees Celsius)Isolated yield (per cent)Reference
1Methyl benzoate19925 [4]
2Propyl benzoate23939 [4]
3Iso-propyl benzoate24455 [4]
4n-Butyl benzoate25261 [4]
5Iso-butyl benzoate25466 [4]

Careful preload of one point two molar equivalents of ethyl acetoacetate suppresses competitive self-condensation and raises the yield by five to eight percentage points relative to equimolar charge [5].

3.1.3 Solvent Effects on Reaction Outcomes

Solvents with dielectric constants between eight and twelve balance polar stabilisation of the imine with minimal hydrogen-bond donation that would reverse condensation; alkyl benzoates and two-nitrotoluene fall in this window and give the cleanest chromatograms [4]. Mineral oil affords near-quantitative cyclisation for many four-hydroxyquinolines but produces tarry by-products with the amino-substituted target because of prolonged exposure above two hundred and seventy-five degrees Celsius [1].

Alternative Synthetic Routes

3.2.1 Cyclization Methods

Direct reflux of one,three-phenylenediamine with ethyl acetoacetate for forty-eight hours furnishes 7-Amino-4-methylquinolin-two-one in forty-seven per cent yield without an external acid catalyst [5]. The diamine first forms a Schiff base at the meta-amine; intramolecular cyclisation then mimics the Conrad–Limpach electrocyclisation, delivering the same heterocycle but under markedly milder conditions.

3.2.2 One-Pot Synthetic Approaches

Recent cascade strategies integrate acylation, intramolecular conjugate addition, and oxidative aromatisation in a single vessel. Para-quinone-methide alkylation followed by in-situ oxidation gives diaryl-substituted quinolin-two-ones in forty-nine to ninety-five per cent yield; a one-millimole scale-up retained eighty-eight per cent conversion, confirming robustness [6]. Sequential palladium-catalysed amidation of two-bromo-acetophenones and base-promoted cyclisation affords two-substituted four-quinolones in sixty-five to ninety-one per cent yield under one-hundred-degree-Celsius conditions, a template readily modified to insert an amino group at position seven through directed lithiation of the intermediate [7].

3.2.3 Metal-Catalysed Synthetic Pathways

Single-atom iron anchored on nitrogen-doped carbon catalyses oxidative cyclisation of N,N-dimethylaniline to fused quinoline analogues at ambient temperature, achieving eighty-two per cent yield and demonstrating the feasibility of non-noble metals for late-stage annulation [8]. Bismuth(III) chloride under microwave irradiation converts β-enaminones to four-hydroxy-quinolin-two-one analogues in fifty-one to seventy-one per cent yield within fifteen minutes, highlighting the value of main-group Lewis acids for rapid annulation [9].

Green Chemistry Advances

3.3.1 Solvent-Free Synthesis Protocols

H-beta zeolite catalyses the condensation of two-aminobenzophenones with ketones under neat conditions, delivering two, four-disubstituted quinolines in up to ninety-two per cent yield while allowing five successive catalyst re-uses without loss of activity [10]. A mechanochemical Brønsted acid strategy employs p-toluenesulfonic acid and ambient oxygen to generate quinoline cores in seventy-eight to ninety-four per cent yield, entirely eliminating organic solvents [11].

3.3.2 Eco-Friendly Catalyst Systems

Magnesium–aluminium hydrotalcite promotes Friedländer annulation in water, and products precipitate directly, permitting simple filtration. Reported yields for quinoline derivatives range from sixty-two to eighty-nine per cent [12]. Iron(III) chloride combined with tert-butyl hydroperoxide oxidatively couples alcohols with two-aminobenzophenones, forming quinolin-two-ones in up to eighty-six per cent yield at twenty-five degrees Celsius without halogenated solvents [13].

3.3.3 Sustainable Reaction Conditions

Microwave-assisted Friedländer reactions shorten reaction times from hours to minutes; dimethyl sulfoxide-mediated heating of two-aminophenylketones with cyclic ketones completes in five minutes and routinely gives over eighty per cent isolated yield [14]. Ultrasound-promoted one-pot annulation of aminobenzophenones with acrolein diethyl acetal in water delivers quinoline frameworks in under thirty minutes, reducing energy demand by more than seventy per cent relative to conventional reflux [15].

Green methodologyEnergy inputRepresentative yield (per cent)CatalystSolventReference
H-beta zeolite meltExternal heating to one hundred and forty degrees Celsius92AluminosilicateNone [10]
Mechanochemical Brønsted acidMechanical milling94p-Toluenesulfonic acidNone [11]
Microwave bismuth(III) chlorideMicrowave irradiation, fifteen minutes71Bismuth(III) chlorideNone [9]
Magnesium–aluminium hydrotalciteWater reflux89Layered double hydroxideWater [12]

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

174.079312947 g/mol

Monoisotopic Mass

174.079312947 g/mol

Heavy Atom Count

13

UNII

9VW18ABA26

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19840-99-4

Wikipedia

7-amino-4-methylcarbostyril

General Manufacturing Information

2(1H)-Quinolinone, 7-amino-4-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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